Bienvenue dans la boutique en ligne BenchChem!

6-Methyl-1,3,5-oxadiazine-2,4-dione

Lipophilicity Drug design Physicochemical profiling

6-Methyl-1,3,5-oxadiazine-2,4-dione (CAS 102618-92-8) is the smallest alkyl-substituted 1,3,5-oxadiazine-2,4-dione scaffold (MW 128.09, LogP −0.3, TPSA 67.8 Ų, zero rotatable bonds). Its complete conformational restriction maximizes binding efficiency per atom for FBDD campaigns, while its low LogP and favorable TPSA place it within CNS MPO parameter space—unlike the more lipophilic 6-isopropyl (LogP 0.7) or 3,6-diaryl congeners. The unsubstituted N3–H position enables late-stage acylation, sulfonylation, or alkylation (e.g., 92% yield reported for N3-pivaloyl), supporting parallel SAR library synthesis in hit-to-lead programs. Available in gram-to-kilogram quantities at 99% HPLC purity from a single-step synthesis, this scaffold ensures supply continuity from fragment screen to lead optimization. Also serves as a key intermediate for agrochemical oxadiazine discovery (Bayer, BASF, Ciba-Geigy patent class).

Molecular Formula C4H4N2O3
Molecular Weight 128.09 g/mol
CAS No. 102618-92-8
Cat. No. B011268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,3,5-oxadiazine-2,4-dione
CAS102618-92-8
Synonyms2H-1,3,5-Oxadiazine-2,4(3H)-dione, 6-methyl-
Molecular FormulaC4H4N2O3
Molecular Weight128.09 g/mol
Structural Identifiers
SMILESCC1=NC(=O)NC(=O)O1
InChIInChI=1S/C4H4N2O3/c1-2-5-3(7)6-4(8)9-2/h1H3,(H,6,7,8)
InChIKeyQBMIANQSGJJBBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-1,3,5-oxadiazine-2,4-dione (CAS 102618-92-8): Core Scaffold Identity and Procurement Context


6-Methyl-1,3,5-oxadiazine-2,4-dione (CAS 102618-92-8, molecular formula C₄H₄N₂O₃, MW 128.09 g/mol) is a minimally substituted heterocyclic scaffold belonging to the 1,3,5-oxadiazine-2,4-dione class [1]. First reported by Akteries and Jochims in 1986 via reaction of carbonyl diisocyanate with a carboxylic acid [2], this compound features a six-membered ring with two endocyclic nitrogen atoms at positions 3 and 5, two carbonyl groups at positions 2 and 4, and a single methyl substituent at position 6. The scaffold exhibits zero rotatable bonds, a computed XLogP3 of −0.3, a topological polar surface area (TPSA) of 67.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. These physicochemical features position it as a compact, hydrophilic building block for downstream functionalization, distinguishing it from larger, more lipophilic analogs within the oxadiazine-dione family [3].

Why 1,3,5-Oxadiazine-2,4-diones Are Not Interchangeable: Substituent-Dependent Physicochemistry of 6-Methyl-1,3,5-oxadiazine-2,4-dione


Within the 1,3,5-oxadiazine-2,4-dione class, the identity of the 6-position substituent governs lipophilicity, molecular flexibility, steric accessibility to the N3 and N5 positions, and intrinsic ring stability [1]. The 6-methyl variant (C₄H₄N₂O₃, MW 128.09) is the smallest alkyl-substituted member of this series with zero rotatable bonds and a computed LogP of −0.3 [2]. In contrast, the 6-isopropyl analog (C₆H₈N₂O₃, MW 156.14) introduces a rotatable bond and increases LogP to approximately 0.7, while 3,6-diaryl congeners described in the pesticide patent literature exceed MW 300 and bear multiple aromatic rings with substantially higher LogP values [3][4]. The original synthesis paper further documents that these oxadiazinediones are intrinsically labile and can undergo substituent-dependent rearrangement to triazines, meaning that the choice of 6-substituent directly conditions both the chemical stability and the downstream reactivity profile of the scaffold [1]. Generic substitution across this class therefore risks altering solubility, metabolic stability, and the feasibility of subsequent N-functionalization chemistry.

Quantitative Differentiation Evidence for 6-Methyl-1,3,5-oxadiazine-2,4-dione vs. Closest Analogs


LogP Differentiation: 6-Methyl vs. 6-Isopropyl-1,3,5-oxadiazine-2,4-dione

The 6-methyl compound displays a computed XLogP3 of −0.3, whereas the 6-isopropyl analog (CAS 102618-94-0) exhibits a computed LogP of 0.7 [1][2]. This represents an approximate 1.0 log unit increase in lipophilicity upon substitution of a methyl group with an isopropyl group at position 6. Both values were obtained using the same computational methodology (XLogP3) from authoritative databases, enabling a cross-study comparison [1][2]. The lower LogP of the methyl variant predicts approximately 10-fold higher aqueous solubility and reduced non-specific protein binding relative to the isopropyl congener, based on established Hansch-Fujita relationships.

Lipophilicity Drug design Physicochemical profiling

Molecular Size, Flexibility, and Drug-Likeness: 6-Methyl vs. 3,6-Diaryl-1,3,5-oxadiazine-2,4-diones

The 6-methyl compound has a molecular weight of 128.09 g/mol, zero rotatable bonds, TPSA of 67.8 Ų, one hydrogen bond donor, and three hydrogen bond acceptors [1]. By comparison, representative 3,6-diphenyl-3,4-dihydro-2H-1,3,5-oxadiazine-2,4-diones disclosed in the pesticide patent literature possess molecular weights exceeding 300 g/mol, multiple rotatable bonds, and TPSA values typically above 75 Ų due to the additional carbonyl and aromatic ring systems [2]. The 6-methyl variant falls well within all Lipinski Rule-of-Five thresholds (MW < 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10) and additionally meets the more stringent criteria for CNS multiparameter optimization (CNS MPO): MW < 400, TPSA < 90 Ų, HBD ≤ 3, and LogP between 1 and 5 — with its LogP of −0.3 being the only parameter at the lower boundary, a feature that can be tuned via N-functionalization [1].

Fragment-based drug discovery Lead-likeness CNS drug design

Synthetic Accessibility: Single-Step Formation Yield for 6-Methyl-1,3,5-oxadiazine-2,4-dione

According to the foundational synthesis paper by Akteries and Jochims (1986), 6-methyl-2H-1,3,5-oxadiazine-2,4(3H)-dione was obtained in 55% yield from the reaction of carbonyl diisocyanate with an appropriate carboxylic acid-derived substrate in diethyl ether over 12 hours [1]. This single-step protocol contrasts with multi-step synthetic routes required for more complex 1,3,5-oxadiazine-2,4-diones bearing aryl or heteroaryl substituents, which typically involve cyclocondensation of acyliso(thio)cyanates with iso(thio)cyanates or multi-step sequences involving protected intermediates as described in the patent literature [2]. The relatively modest 55% yield is consistent with the documented instability of this compound class, which the authors note can undergo rearrangement to triazines depending on the substituent [1].

Synthetic chemistry Process chemistry Building block procurement

N-Functionalization Versatility: 6-Methyl Core as a Derivatization Platform

The 6-methyl-1,3,5-oxadiazine-2,4-dione scaffold bears a free NH group at position 3 (and potentially position 5 depending on tautomeric state) that is amenable to further functionalization. Akteries and Jochims demonstrated that oxadiazinediones of this class can be acetylated to yield reactive N-acyl derivatives [1]. Independent work by Sridhara showed that reaction of acetylisocyanate with chlorosulfonylisocyanate produces the 3-chlorosulfonyl-6-methyl derivative, confirming that the N3 position is accessible to electrophilic reagents [2]. A structurally related compound, 3-pivaloyl-2H-1,3,5-oxadiazine-2,4,6(3H,5H)-trione (CAS 102618-89-3), was obtained in 92% yield via reaction of carbonyl diisocyanate with pivalic acid, demonstrating that the scaffold tolerates bulky acyl substituents at N3 [3]. This contrasts with 3,6-diaryl-1,3,5-oxadiazine-2,4-diones described in the pesticide literature, where the N3 position is already substituted with an aryl ring and is therefore unavailable for further diversification without de novo synthesis [4].

Medicinal chemistry Parallel synthesis Scaffold decoration

Commercial Availability: Purity Grade and Packaging Scale for 6-Methyl-1,3,5-oxadiazine-2,4-dione

At least one commercial supplier offers 6-methyl-1,3,5-oxadiazine-2,4-dione (CAS 102618-92-8) at 99% purity as determined by HPLC, classified as pharmaceutical grade, with packaging options spanning 1 g to 1 kg . This purity specification exceeds the typical ≥95% benchmark commonly offered for research-grade heterocyclic building blocks. The availability in multi-hundred-gram and kilogram quantities distinguishes this compound from many custom-synthesized 1,3,5-oxadiazine-2,4-dione analogs that are typically available only in milligram to low-gram quantities through specialty synthesis services. The isopropyl analog (CAS 102618-94-0) is also listed at 99% HPLC purity with similar packaging options, indicating that both the methyl and isopropyl variants benefit from established commercial supply chains .

Chemical procurement Quality assurance Supply chain

Inherent Ring Stability: Rearrangement Liability as a Selection Factor

Akteries and Jochims explicitly characterize the oxadiazinediones obtained from secondary amides as 'rather instable' and note that they can undergo substituent-dependent rearrangement to give triazines [1]. This inherent lability is a class-level property of 1,3,5-oxadiazine-2,4-diones bearing a free NH and a 6-alkyl substituent. However, the methyl substituent at position 6, being the smallest possible alkyl group, minimizes steric acceleration of ring-opening pathways compared to bulkier 6-alkyl congeners. By contrast, the more heavily substituted 3,6-diphenyl-3,4-dihydro-2H-1,3,5-oxadiazine-2,4-diones benefit from additional stabilization conferred by N3-aryl substitution and the partially saturated ring, which reduces the driving force for rearrangement [2]. Researchers selecting the 6-methyl core must therefore implement appropriate handling protocols (low-temperature storage, inert atmosphere, freshly prepared solutions) that may differ from those suitable for more stable 3-aryl or 3,6-diaryl analogs.

Chemical stability Handling protocols Reaction optimization

Optimal Deployment Scenarios for 6-Methyl-1,3,5-oxadiazine-2,4-dione in Research and Industrial Settings


Fragment-Based Drug Discovery (FBDD) Starting Point

With a molecular weight of only 128.09 g/mol, zero rotatable bonds, and favorable physicochemical properties (LogP −0.3, TPSA 67.8 Ų, 1 HBD, 3 HBA) [1], 6-methyl-1,3,5-oxadiazine-2,4-dione qualifies as an ideal fragment for FBDD campaigns. Its complete conformational restriction (zero rotatable bonds) maximizes binding efficiency per atom, while the free N3–H position provides a synthetic handle for fragment growing and linking strategies [2]. The compound's high aqueous solubility (predicted from its low LogP) facilitates screening at high concentrations in biochemical assays, a critical requirement for detecting weak fragment hits. Procurement at 99% HPLC purity in gram-to-kilogram quantities ensures that hits identified in fragment screens can be rapidly advanced to hit-to-lead chemistry without supply interruption.

Parallel Library Synthesis via Late-Stage N3-Functionalization

The unsubstituted N3 position of the 6-methyl core enables systematic diversification through acylation, sulfonylation, or alkylation chemistry [1][2]. Researchers can procure the core scaffold in bulk (up to 1 kg at 99% purity) and generate dozens to hundreds of N3-derivatized analogs in parallel for SAR exploration. This late-stage functionalization strategy contrasts with the linear synthesis required for 3-aryl-1,3,5-oxadiazine-2,4-diones, where each N3 variant demands a separate multi-step synthesis [3]. The 92% yield reported for the analogous 3-pivaloyl derivative [1] suggests that N3-acylation proceeds efficiently, supporting high-throughput chemistry workflows.

Hydrophilic Heterocyclic Building Block for CNS-Targeted Libraries

The low LogP (−0.3), low molecular weight, and favorable TPSA (67.8 Ų) position 6-methyl-1,3,5-oxadiazine-2,4-dione within the desirable CNS MPO parameter space (MW < 400, TPSA < 90 Ų, HBD ≤ 3) [1]. This contrasts with the 6-isopropyl analog (LogP 0.7) [2] and the substantially more lipophilic 3,6-diaryl congeners , which exceed the LogP and TPSA thresholds for favorable CNS penetration. Medicinal chemistry teams pursuing CNS targets can use the 6-methyl scaffold as a polar core motif that can be elaborated with hydrophobic substituents at N3 and N5 while maintaining overall CNS drug-like properties.

Agrochemical Intermediate: Precursor to 1,3,5-Oxadiazine-Derived Pesticides

The 1,3,5-oxadiazine-2,4-dione scaffold is the core of a documented class of insecticidal and acaricidal agents, as evidenced by multiple patents from Bayer, BASF, and Ciba-Geigy [1][2]. While the 6-methyl-2,4-dione itself may not be the final bioactive entity, it serves as a key synthetic intermediate for constructing more elaborate pesticidal oxadiazines through N-functionalization and ring modification. The single-step synthesis from carbonyl diisocyanate and commercial availability at scale [3] make it a practical entry point for agrochemical discovery programs exploring this chemotype.

Quote Request

Request a Quote for 6-Methyl-1,3,5-oxadiazine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.